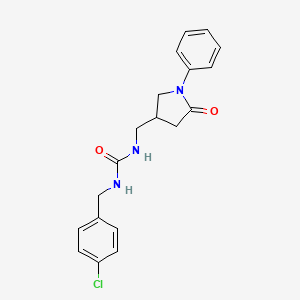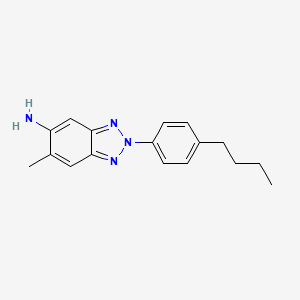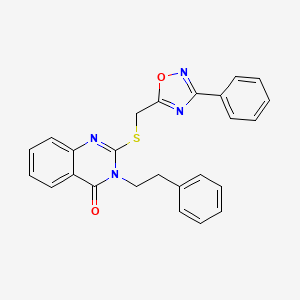
1-(4-Chlorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPPU, and it belongs to the class of plant growth regulators. CPPU is a synthetic cytokinin that is used to enhance the growth and development of plants.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One area of research focuses on the synthesis of derivatives and structurally related compounds to "1-(4-Chlorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea," highlighting their potential in drug development and material science. For instance, the synthesis of urea derivatives demonstrates their importance as intermediates in the production of anticancer agents, showcasing the utility of such compounds in medicinal chemistry (Zhang et al., 2019; Gaudreault et al., 1988).
Crystallographic Studies
Crystal structure analysis of related compounds, such as urea fungicides, provides insight into their molecular configurations and interactions, which is crucial for understanding their activity and designing new derivatives with enhanced properties (Kang et al., 2015).
Biological Activities
Research into the biological activities of urea derivatives reveals their potential as therapeutic agents. For example, their role as neuropeptide Y5 receptor antagonists (Fotsch et al., 2001) and anticancer agents (Kundu et al., 2021) indicates their significance in drug discovery.
Material Science and Chemistry
In the realm of material science and chemistry, these compounds have been explored for their role in corrosion inhibition, highlighting their potential in protecting metals from degradation (Bahrami & Hosseini, 2012). Furthermore, studies on the cytokinin activity of N-phenyl-N′-(4-pyridyl)urea derivatives demonstrate their utility in agriculture by enhancing plant growth and development (Takahashi et al., 1978).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-16-8-6-14(7-9-16)11-21-19(25)22-12-15-10-18(24)23(13-15)17-4-2-1-3-5-17/h1-9,15H,10-13H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQFNQMSUAGVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-acetylphenyl)-2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2437832.png)
![1-butyl-5-(2-chlorophenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2437834.png)
![(1-(4-Chlorophenyl)cyclopentyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2437835.png)
![N-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2437836.png)

![2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2437841.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2437843.png)


![N-(4-fluorobenzyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2437847.png)
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2437849.png)
amine](/img/structure/B2437850.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2437851.png)